5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine malea te
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Overview
Description
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a complex organic compound with the molecular formula C24H25N3O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 9-Methoxy-5,11-dimethyl-N-propyl-6H-pyrido[4,3-b]carbazol-1-amine
- 6H-Pyrido[4,3-b]carbazole,9-methoxy-5,11-dimethyl-
Uniqueness
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is unique due to its specific structural features, such as the presence of the ethylamine group and the methoxy substituent. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
115464-63-6 |
---|---|
Molecular Formula |
C20H21N3O.C4H4O4 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-ethyl-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C20H21N3O.C4H4O4/c1-5-21-20-18-12(3)17-15-10-13(24-4)6-7-16(15)23-19(17)11(2)14(18)8-9-22-20;5-3(6)1-2-4(7)8/h6-10,23H,5H2,1-4H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NQCQYNRFZLZJMK-BTJKTKAUSA-N |
SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCNC1=NC=CC2=C(C3=C(C(=C21)C)C4=C(N3)C=CC(=C4)OC)C.C(=CC(=O)O)C(=O)O |
Synonyms |
5,11-Dimethyl-N-ethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine malea te |
Origin of Product |
United States |
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